2-(Methylamino)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

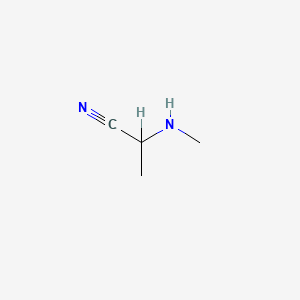

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4(3-5)6-2/h4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKGPLGETVCLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937341 | |

| Record name | 2-(Methylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16752-54-8 | |

| Record name | 2-(Methylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16752-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)propanenitrile (CAS: 16752-54-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylamino)propanenitrile, a versatile chemical compound with applications in various fields of research and development.

Chemical and Physical Properties

This compound, also known as 2-(Methylamino)propionitrile, is a chemical compound with the CAS number 16752-54-8.[1][2][3] Its molecular formula is C4H8N2, and it has a molecular weight of 84.12 g/mol .[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16752-54-8 | [1][2] |

| Molecular Formula | C4H8N2 | [1][2][4] |

| Molecular Weight | 84.12 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-(Methylamino)propionitrile, CP 88440 | [2][3] |

| Boiling Point | 70-78 °C (at 34 Torr) | [3][5] |

| Density (Predicted) | 0.865 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.77 ± 0.10 | [3] |

| SMILES | CC(NC)C#N | [1] |

Structural Representation:

The chemical structure of this compound is characterized by a propane backbone with a methylamino group and a nitrile group attached to the second carbon.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in the provided search results, the synthesis of related aminonitriles often involves the Strecker synthesis or variations thereof. A plausible synthetic route could involve the reaction of acetaldehyde, methylamine, and a cyanide source.

The reactivity of this compound is dictated by its functional groups: the secondary amine and the nitrile. The secondary amine can undergo N-alkylation, acylation, and other reactions typical of amines. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[6]

Potential Applications in Research and Drug Development

Aminonitriles are recognized as important building blocks in medicinal chemistry. The presence of both a nitrile and an amine functionality allows for a variety of chemical transformations, making them valuable scaffolds for the synthesis of more complex molecules.[6]

While specific applications for this compound are not detailed in the search results, compounds with similar structural motifs, such as a cyclopropyl group, have been investigated as protein kinase inhibitors.[6] This suggests that derivatives of this compound could be explored for similar therapeutic targets. The nitrile group can act as a hydrogen bond acceptor in receptor binding, and the secondary amine can participate as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets.[6]

Analytical Methods

The analysis of aminonitriles and related compounds is typically achieved using standard chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the analysis of volatile and semi-volatile organic compounds.[7][8] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is also a viable technique, particularly for less volatile or thermally labile compounds.[7]

Workflow for Analytical Method Development:

Caption: A generalized workflow for the development of analytical methods.

Safety and Handling

This compound is classified as a hazardous substance with multiple hazard statements.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Classification: [2]

-

Flammable liquids: Warning (H226)

-

Acute toxicity, oral: Danger (H301), Warning (H302)

-

Acute toxicity, dermal: Warning (H312)

-

Skin corrosion/irritation: Warning (H315)

-

Serious eye damage/eye irritation: Danger (H318), Warning (H319)

-

Acute toxicity, inhalation: Warning (H332)

Handling and Storage:

-

Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, gloves, and eye/face protection.[9][10] Avoid contact with skin and eyes and the formation of dust and aerosols.[9] Use non-sparking tools and take precautionary measures against static discharge.[9][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][12] Recommended storage temperature is 2-8°C.[3][13] Store away from incompatible materials such as oxidizing agents and acids.[10]

First Aid Measures:

-

If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[14]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[10]

-

If swallowed: Immediately call a POISON CENTER or physician. Rinse mouth.[11]

Toxicity

The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide, which can inhibit cellular respiration.[15][16] Signs of toxicity can include effects on the central nervous system.[15] For some related compounds, neurotoxic properties have been identified.[17]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. Its dual functionality of a secondary amine and a nitrile group makes it a versatile building block. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. Further research is needed to fully explore its reaction pathways and potential applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93083, this compound. [Link]

-

U.S. Environmental Protection Agency. Propanenitrile, 2-(methylamino)- - Substance Details - SRS. [Link]

-

Scheme 4. Proposed reaction pathway for the transformation of 2 with amines.[Link]

-

SAFETY DATA SHEET. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2530251, 2-Methyl-2-(methylamino)propanenitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 237546, 2-methyl-3-(methylamino)propanenitrile. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69656, Propanenitrile, 3-(methylamino)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 219145, 2-(Dimethylamino)propanenitrile. [Link]

-

Doria. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile. [Link]

- Google Patents. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE.

-

National Center for Biotechnology Information. Comparative toxicities of aliphatic nitriles - PubMed. [Link]

-

National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

Sources

- 1. 16752-54-8 | this compound - AiFChem [aifchem.com]

- 2. This compound | C4H8N2 | CID 93083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CP 88440 | 16752-54-8 [chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. CP 88440 CAS#: 16752-54-8 [amp.chemicalbook.com]

- 6. 2-Cyclopropyl-2-(methylamino)propanenitrile (1152577-72-4) for sale [vulcanchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. doria.fi [doria.fi]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. airgas.com [airgas.com]

- 12. fishersci.com [fishersci.com]

- 13. 16752-54-8|this compound|BLD Pharm [bldpharm.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

An In-Depth Technical Guide to 2-(Methylamino)propanenitrile: Properties, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-(methylamino)propanenitrile (CAS No. 16752-54-8), an α-aminonitrile of significant interest to the pharmaceutical and organic synthesis sectors. As a bifunctional molecule, it incorporates both a nucleophilic secondary amine and a versatile nitrile group, positioning it as a valuable building block for a range of heterocyclic and acyclic compounds. This document consolidates available data on its physical and chemical properties, outlines established and plausible synthetic routes, discusses its characteristic reactivity, and explores its potential as a key intermediate in drug discovery and development. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and field-proven insights into the strategic application of this compound.

Molecular Structure and Identification

This compound is a chiral α-aminonitrile. The presence of both a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the amine and nitrile nitrogens) dictates its intermolecular interactions and, consequently, its physical properties and solvation characteristics.

The unique arrangement of a secondary amine and a nitrile on adjacent carbons makes it a reactive and versatile synthon. Its systematic IUPAC name is This compound . It is also known by synonyms such as 2-(Methylamino)propionitrile.[1]

// Atom nodes C1 [label="C", pos="0,0!", shape=plaintext, fontsize=14]; C2 [label="C", pos="1.5,0!", shape=plaintext, fontsize=14]; C3 [label="C", pos="-0.75,1.3!", shape=plaintext, fontsize=14]; N1 [label="N", pos="2.6,0!", shape=plaintext, fontsize=14, fontcolor="#4285F4"]; N2 [label="N", pos="-0.75,-1.3!", shape=plaintext, fontsize=14, fontcolor="#EA4335"]; C4 [label="C", pos="-2.25,-1.3!", shape=plaintext, fontsize=14];

// Bond edges edge [penwidth=2]; C1 -- C2 [len=1.5]; C1 -- C3 [len=1.5]; C1 -- N2 [len=1.5]; C2 -- N1 [len=1.0, style=triple, color="#4285F4"]; N2 -- C4 [len=1.5, color="#EA4335"];

// Atom labels (implicit hydrogens are not shown for clarity on heavy atoms) // Labels for hydrogens can be added if needed, but this keeps it clean. } dot Caption: 2D structure of this compound.

Physical and Chemical Properties

While specific experimental data for this compound is not widely published in peer-reviewed literature, a combination of computed data from reliable databases and properties of analogous compounds provides a strong predictive profile. This information is crucial for anticipating its behavior in both reaction and purification processes.

Physical Properties

The physical state is presumed to be a liquid at standard temperature and pressure, consistent with other low-molecular-weight aminonitriles.[2] Key physical and computed properties are summarized below.

| Property | Value / Description | Source |

| CAS Number | 16752-54-8 | PubChem[1] |

| Molecular Formula | C₄H₈N₂ | PubChem[1] |

| Molecular Weight | 84.12 g/mol | PubChem[1] |

| Exact Mass | 84.068748264 Da | PubChem[1] |

| Physical State | Liquid (Predicted) | Inferred from related compounds |

| Boiling Point | Not Experimentally Reported | - |

| Density | Not Experimentally Reported | - |

| XLogP3-AA | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 35.8 Ų | PubChem (Computed)[1] |

Insight for the Scientist: The low XLogP3-AA value suggests good hydrophilicity, indicating potential solubility in polar protic and aprotic solvents. The topological polar surface area (TPSA) is below the 90 Ų threshold often associated with good cell permeability, making scaffolds derived from this molecule potentially interesting for drug development programs targeting intracellular proteins.

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for reaction monitoring and final product confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) coupled to the adjacent methyl group, a doublet for the methyl group (CH₃-CH), a singlet for the N-methyl group (N-CH₃), and a broad singlet for the amine proton (NH).

-

¹³C NMR: The carbon spectrum will feature four distinct signals, with the nitrile carbon appearing significantly downfield (~120 ppm) and the methine carbon alpha to both nitrogen and the nitrile group also being prominent.

-

Infrared (IR) Spectroscopy: A key diagnostic peak will be the sharp, medium-intensity absorption band for the nitrile (C≡N) stretch, typically appearing in the 2210-2260 cm⁻¹ region. Additionally, N-H stretching for the secondary amine will be visible as a moderate band around 3300-3500 cm⁻¹. C-H stretching and N-H bending vibrations will also be present.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 84. A prominent fragmentation pattern would likely involve the loss of the nitrile group (M-26) or cleavage alpha to the amine.

Synthesis Methodologies

The synthesis of α-aminonitriles is a well-established field in organic chemistry. For this compound, two primary retrosynthetic pathways are most viable: the Strecker-type synthesis and the nucleophilic substitution pathway.

Modified Strecker Synthesis

The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde, ammonia, and a cyanide source.[3][4][5][6] A modification using a pre-formed imine or, in this case, using a primary amine (methylamine) instead of ammonia, is a direct route.

Experimental Protocol: Conceptual Strecker Synthesis

-

Imine Formation: To a cooled solution (0-5 °C) of acetaldehyde in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of methylamine (as a solution in alcohol or water). The mixture is stirred for 1-2 hours to facilitate the formation of the corresponding N-ethylidenemethanamine in situ.

-

Cyanide Addition: A solution of sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) is added dropwise to the reaction mixture, maintaining the cool temperature. An acid source (like acetic acid) may be used to generate HCN in situ if starting from NaCN.

-

Reaction Monitoring & Work-up: The reaction is monitored by TLC or GC-MS for the disappearance of the aldehyde. Upon completion, the reaction is quenched with water or a mild base. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (like Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel.

Causality and Trustworthiness: This one-pot, three-component approach is highly efficient. Using methylamine directly instead of ammonia ensures the desired secondary amine is incorporated without subsequent alkylation steps. The protocol is self-validating as the progress can be easily monitored chromatographically, and the final product's identity can be confirmed using the spectroscopic methods outlined previously.

Nucleophilic Substitution Pathway

An alternative and common strategy involves the nucleophilic substitution of a suitable leaving group at the α-position of a propanenitrile backbone.

Experimental Protocol: Conceptual Nucleophilic Substitution

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropropanenitrile[7] in a polar aprotic solvent like acetonitrile or THF.

-

Reagent Addition: Add an excess (typically 2-3 equivalents) of methylamine (e.g., a 40% solution in water or a 2M solution in THF). The use of excess amine drives the reaction to completion and can also act as the base to neutralize the HCl byproduct. Alternatively, 1.2 equivalents of methylamine can be used in the presence of an external base like potassium carbonate or triethylamine.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-60 °C) to increase the reaction rate. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and any solid salts are filtered off. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Expertise and Experience: While seemingly straightforward, this Sₙ2 reaction's success hinges on controlling side reactions. Over-alkylation is not a concern here as the product is a secondary amine. However, elimination to form acrylonitrile is a potential side reaction, which can be minimized by using a polar aprotic solvent and avoiding excessively high temperatures or strongly hindered bases. Using excess methylamine is a field-proven technique to ensure high conversion of the starting halide.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the distinct reactivity of its two functional groups, which can be addressed selectively or in tandem.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other key groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Mild conditions may yield the corresponding amide, 2-(methylamino)propanamide, while more forcing conditions (e.g., refluxing in 6M HCl or aqueous NaOH) will lead to complete hydrolysis to give N-methylalanine.[8] This pathway is fundamental for converting the nitrile into amino acid derivatives.

-

Reduction: The nitrile can be reduced to a primary amine, yielding N¹-methylpropane-1,2-diamine. Common reducing agents for this transformation include Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or a rhodium catalyst). This creates a valuable 1,2-diamine scaffold.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) followed by aqueous workup yields ketones, providing a route to α-aminoketones after hydrolysis of the intermediate imine.

Reactions of the Amine Group

The secondary amine is a potent nucleophile and a base.

-

Alkylation/Acylation: The amine can be further alkylated or acylated. For instance, reaction with an acyl chloride or anhydride in the presence of a base will form the corresponding N-acyl-N-methyl aminonitrile. This is a common strategy to protect the amine or to build more complex molecular frameworks.

-

Reaction with Nitrous Acid: As a secondary aliphatic amine, it is expected to react with nitrous acid (generated from NaNO₂ and HCl) to form an N-nitrosamine, a characteristic reaction used to distinguish secondary amines.[9][10]

-

Cyclization Reactions: The true synthetic power of this molecule is often realized in reactions that involve both the amine and the nitrile (or a derivative). For example, after reduction of the nitrile to a primary amine, the resulting diamine is a classic precursor for five-membered heterocycles like substituted imidazolidines.

Applications in Drug Development

While specific public-domain examples detailing the use of this compound in the synthesis of a marketed drug are scarce, its structural motif—the α-aminonitrile—is a well-recognized "privileged scaffold" in medicinal chemistry. Its importance can be understood through the roles of analogous compounds.

-

As a Precursor to α-Amino Acids: The most direct application is its use as a precursor to non-proteinogenic amino acids like N-methylalanine via nitrile hydrolysis. N-methylated amino acids are frequently incorporated into peptides to enhance metabolic stability (by blocking N-H bonds susceptible to peptidase cleavage) and to modulate conformation, which can improve binding affinity and selectivity.

-

Intermediate for Heterocyclic Scaffolds: Aminonitriles are key intermediates in the synthesis of various nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs).[11][12] For example, the related compound 2-amino-2-methyl-propanenitrile is a crucial building block for complex APIs.[13]

-

Bioisostere for Carbonyl Groups: In some contexts, the nitrile group can act as a bioisostere for a carbonyl group, participating in hydrogen bonding and polar interactions within a protein's active site.

The potential for this compound lies in its ability to serve as a starting point for libraries of N-methylated amino acids, 1,2-diamines, and α-aminoketone derivatives, all of which are high-value scaffolds in drug discovery programs targeting proteases, kinases, and other enzyme classes.

Safety, Handling, and Analysis

Hazard Profile

This compound is classified as a hazardous substance. Based on aggregated GHS data, it presents multiple risks:

-

Toxicity: Can be toxic or harmful if swallowed (H301/H302), in contact with skin (H312), or if inhaled (H332).[1][14]

-

Corrosivity/Irritation: Causes skin irritation (H315) and potentially serious eye damage (H318).[1][14]

Handling Protocol:

-

Work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Analytical Protocols

For quality control and reaction monitoring, chromatographic methods are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Rationale: Due to its predicted volatility, GC-MS is a suitable method for purity assessment and identification.

-

Column: A mid-polarity column (e.g., DB-5ms or equivalent) is appropriate.

-

Method: A standard temperature gradient (e.g., starting at 50-70 °C and ramping to 250 °C) will likely provide good separation from common solvents and byproducts.

-

Derivatization: While direct analysis is possible, derivatization of the amine (e.g., acylation) can improve peak shape and chromatographic performance.[15][16]

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is useful for analyzing this polar compound, especially for monitoring reactions in solution.

-

Column: A reverse-phase C18 column is standard.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (0.1%) to protonate the amine, will ensure good peak shape.

-

Detection: UV detection at a low wavelength (~210 nm) would be suitable, or coupling to a mass spectrometer (LC-MS) for definitive identification.

Conclusion

This compound represents a synthetically versatile and valuable building block for chemical and pharmaceutical research. While a comprehensive set of experimentally verified data remains to be published, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. Its bifunctional nature allows for orthogonal chemical transformations, providing access to high-value intermediates such as N-methylated amino acids and 1,2-diamines. As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic application of accessible and versatile intermediates like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Propanenitrile, 2-amino-2-methyl-: A Key Intermediate for Chemical Manufacturers. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Propanenitrile, 2-amino-2-methyl-: Reliable Supplier for Pharmaceutical Intermediates & APIs in China. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93083, this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 600-21-5, N-ME-DL-ALA-OH HCL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69656, Propanenitrile, 3-(methylamino)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Ruhrchemie Aktiengesellschaft. (1979). Process for the manufacture of β-(dimethylamino)-propionitrile. U.S.

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

- BASF Aktiengesellschaft. (1987). Preparation of 2-(N-formylamino)-propionitrile. U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2530251, 2-Methyl-2-(methylamino)propanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237546, 2-Methyl-3-(methylamino)propanenitrile. Retrieved from [Link]

-

ResearchGate. (2005). Vibrational analysis and conformational study of 3-dimethylamino-2-acetyl propenenitrile and 3-dimethylamino-2-methylsulfonyl propenenitrile. Retrieved from [Link]

-

ResearchGate. (2015). Vibrational analysis and conformational study of 3-methylamino-2-acetyl propenenitrile and 3-methylamino-2-methylsulfonyl propenenitrile. Retrieved from [Link]

- Monsanto Company. (1993). Process for the preparation of aminonitriles.

- BASF AG. (1994). Preparation of 3-aminopropionitriles. U.S.

-

Journal of the Chemical Society C: Organic. (1968). A rapid method of N-alkylation of amines. Retrieved from [Link]

-

Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

-

PubMed. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519225, 2-Chloropropionitrile. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

ResearchGate. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Quora. (2018). What does methylamine on reaction with nitrous acid produce?. Retrieved from [Link]

-

ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. Retrieved from [Link]

-

University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

PubMed. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011). Reaction of 1-Phenyl-2-chloropropane with methylamine?. Retrieved from [Link]

-

YouTube. (2021). The final product formed when methylamine is treated with NaNO_(2) and HCl followed by hydrolysi.... Retrieved from [Link]

-

MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]

-

Ben-Gurion University Research Portal. (n.d.). Kinetics of the N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. Retrieved from [Link]

-

ResearchGate. (2019). Reaction of methylamine with cytidine residues (shown here with a.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanamine. Retrieved from [Link]

Sources

- 1. This compound | C4H8N2 | CID 93083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Strecker_amino_acid_synthesis [chemeurope.com]

- 7. 2-Chloropropionitrile | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Page loading... [guidechem.com]

- 14. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Weight of 2-(Methylamino)propanenitrile and Its Isomers

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and weight of aminonitriles related to the ambiguous nomenclature "2-(Methylamino)propanenitrile". Recognizing the potential for misinterpretation, this document addresses the three most probable chemical entities: this compound, 2-Methyl-2-(methylamino)propanenitrile, and 2-Methyl-3-(methylamino)propanenitrile. For each compound, we delve into its unique molecular architecture, physicochemical properties, and the established methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of these compounds, supported by experimental protocols and spectroscopic insights.

Introduction: Navigating the Ambiguity of "this compound"

The chemical name "this compound" can be interpreted in several ways depending on the placement of the methyl and methylamino groups on the propanenitrile backbone. This ambiguity can lead to confusion in research and development, where precise molecular identity is paramount. To address this, this guide will provide a detailed examination of the three most likely interpretations of this name, each a distinct chemical compound with its own unique properties and CAS number.

This document will serve as a definitive resource, clearly differentiating between these three isomers. For each compound, we will present its molecular structure, molecular weight, and a curated set of physicochemical properties. Furthermore, we will provide an overview of their synthesis, with a focus on the widely applicable Strecker synthesis, and detail the analytical techniques essential for their characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Overview of this compound Isomers

To provide a clear and concise comparison, the key properties of the three isomers are summarized in the table below. This allows for a quick reference to their fundamental differences.

| Property | This compound | 2-Methyl-2-(methylamino)propanenitrile | 2-Methyl-3-(methylamino)propanenitrile |

| CAS Number | 16752-54-8[1][2][3][4][5][6] | 2273-39-4[7][8][9][10][11][12][13][14][15][16][17] | 50840-30-7[18][19][20][21][22][23] |

| Molecular Formula | C₄H₈N₂[1][2][5][6] | C₅H₁₀N₂[7][8][14][15] | C₅H₁₀N₂[18][19][20] |

| Molecular Weight | 84.12 g/mol [1][2][5][6] | 98.15 g/mol [7][8][14][15] | 98.15 g/mol [18][19][20] |

| IUPAC Name | This compound[1] | 2-methyl-2-(methylamino)propanenitrile[7] | 2-methyl-3-(methylamino)propanenitrile[18] |

Part 1: this compound

CAS Number: 16752-54-8

Molecular Structure and Weight

This compound possesses a straightforward structure with a methylamino group attached to the second carbon of a propanenitrile chain.

Caption: 2D Molecular Structure of this compound

The molecular formula of this compound is C₄H₈N₂, and its calculated molecular weight is 84.12 g/mol .[1][2][5][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂ | PubChem[1] |

| Molecular Weight | 84.12 g/mol | PubChem[1] |

| XLogP3-AA | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Exact Mass | 84.068748264 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 35.8 Ų | PubChem (Computed)[1] |

Synthesis: A Representative Strecker Synthesis Protocol

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles.[7][8][18][24] The following is a representative protocol for the synthesis of this compound.

Reaction: Acetaldehyde + Methylamine + Cyanide Source → this compound

Experimental Protocol:

-

Imine Formation: In a well-ventilated fume hood, a solution of methylamine in a suitable solvent (e.g., methanol) is cooled in an ice bath. Acetaldehyde is added dropwise to the cooled solution while stirring. The reaction is allowed to proceed for a set time to form the corresponding imine.

-

Cyanation: A solution of a cyanide source, such as sodium cyanide or trimethylsilyl cyanide (TMSCN), is added slowly to the reaction mixture.[7] The addition is exothermic and should be carefully controlled to maintain the reaction temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ethyl group, the methine proton at the chiral center, the N-H proton, and the N-methyl protons. The splitting patterns (multiplicity) of these signals provide information about neighboring protons. A thumbnail of a ¹H NMR spectrum is available on PubChem.[19]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon atoms in the molecule, including the nitrile carbon (C≡N) which typically appears in the range of 115-125 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the region of 2220-2260 cm⁻¹.[25][26] The N-H stretch of the secondary amine will appear as a single, weaker band in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For aliphatic nitriles, the molecular ion peak may be weak or absent, but a peak at M-1 due to the loss of an alpha-hydrogen is often observed.[27]

Part 2: 2-Methyl-2-(methylamino)propanenitrile

CAS Number: 2273-39-4

Molecular Structure and Weight

In this isomer, both a methyl group and a methylamino group are attached to the second carbon of the propanenitrile backbone.

Caption: 2D Molecular Structure of 2-Methyl-2-(methylamino)propanenitrile

The molecular formula for this compound is C₅H₁₀N₂, with a molecular weight of 98.15 g/mol .[7][8][14][15]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂ | PubChem[7] |

| Molecular Weight | 98.15 g/mol | PubChem[7] |

| XLogP3-AA | 0.2 | PubChem (Computed)[7] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[7] |

| Rotatable Bond Count | 1 | PubChem (Computed)[7] |

| Exact Mass | 98.084398327 Da | PubChem (Computed)[7] |

| Topological Polar Surface Area | 35.8 Ų | PubChem (Computed)[7] |

Synthesis: A Representative Strecker Synthesis Protocol

This compound can also be synthesized via a Strecker-type reaction, using a ketone as the carbonyl component.[18]

Reaction: Acetone + Methylamine + Cyanide Source → 2-Methyl-2-(methylamino)propanenitrile

Experimental Protocol:

-

Imine Formation: Acetone is reacted with methylamine in a suitable solvent to form the corresponding ketimine.

-

Cyanation: A cyanide source is then added to the reaction mixture to introduce the nitrile group.

-

Work-up and Purification: The work-up and purification steps are similar to those described for this compound, involving extraction and distillation or chromatography.

Analytical Characterization

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simpler than that of its isomer, showing singlets for the two equivalent methyl groups attached to the quaternary carbon and the N-methyl group. A signal for the N-H proton will also be present.

-

¹³C NMR: The carbon NMR will show signals for the quaternary carbon, the two equivalent methyl carbons, the N-methyl carbon, and the nitrile carbon.

-

-

IR Spectroscopy: The IR spectrum will display a characteristic C≡N stretch around 2220-2260 cm⁻¹ and an N-H stretch for the secondary amine.[25][26]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a fragmentation pattern consistent with the structure.

Part 3: 2-Methyl-3-(methylamino)propanenitrile

CAS Number: 50840-30-7

Molecular Structure and Weight

This isomer features a methyl group at the second carbon and a methylamino group at the third carbon of the propanenitrile chain.

Caption: 2D Molecular Structure of 2-Methyl-3-(methylamino)propanenitrile

Its molecular formula is C₅H₁₀N₂, and its molecular weight is 98.15 g/mol .[18][19][20]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂ | PubChem[18] |

| Molecular Weight | 98.15 g/mol | PubChem[18] |

| XLogP3-AA | 0.1 | PubChem (Computed)[18] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[18] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[18] |

| Rotatable Bond Count | 2 | PubChem (Computed)[18] |

| Exact Mass | 98.084398327 Da | PubChem (Computed)[18] |

| Topological Polar Surface Area | 35.8 Ų | PubChem (Computed)[18] |

Synthesis

The synthesis of this isomer is less commonly described by a simple one-pot Strecker reaction. It would likely involve a multi-step synthesis, potentially starting from a precursor that already contains the methyl group at the 2-position, followed by the introduction of the methylamino group at the 3-position.

Analytical Characterization

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum for this isomer will be more complex, showing signals for the methyl group at the 2-position (likely a doublet), the methine proton at the 2-position, the methylene protons at the 3-position, the N-H proton, and the N-methyl protons.

-

¹³C NMR: The carbon NMR spectrum will reflect the asymmetry of the molecule with distinct signals for all five carbon atoms.

-

-

IR Spectroscopy: Similar to the other isomers, the IR spectrum will show a characteristic C≡N stretch and an N-H stretch.[25][26]

-

Mass Spectrometry: The mass spectrum will provide the molecular weight and a fragmentation pattern that can be used to distinguish it from its isomers.

General Experimental Workflow: Synthesis and Characterization of Aminonitriles

The following diagram illustrates a general workflow for the synthesis and characterization of aminonitriles, as discussed in this guide.

Caption: General workflow for the synthesis and characterization of aminonitriles.

Conclusion

This technical guide has provided a detailed and unambiguous examination of the molecular structures and weights of three distinct compounds that could be referred to as "this compound". By clearly differentiating between this compound (CAS 16752-54-8), 2-Methyl-2-(methylamino)propanenitrile (CAS 2273-39-4), and 2-Methyl-3-(methylamino)propanenitrile (CAS 50840-30-7), this document aims to prevent potential confusion in scientific endeavors. The provided physicochemical data, representative synthesis protocols, and expected spectroscopic characteristics offer a solid foundation for researchers working with these aminonitriles. The principles and methodologies outlined herein are fundamental to the successful synthesis, purification, and characterization of these and related compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-3-(methylamino)propanenitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(methylamino)propanenitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 6, 2026, from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved January 6, 2026, from [Link]

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 34(1), 26–30.

-

Hairui Chemical. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Chemsrc. (n.d.). 2-methyl-3-methylamino-propanenitrile. Retrieved January 6, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 2-(methylamino)-. Substance Registry Services. Retrieved January 6, 2026, from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 6, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(methylamino)-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

CMS Científica do Brasil. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Biofount. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved January 6, 2026, from [Link]

-

MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 6, 2026, from [Link]

-

CABI Digital Library. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved January 6, 2026, from [Link]

-

SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved January 6, 2026, from [Link]

Sources

- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Methylamino)propanenitrile_16752-54-8_Hairui Chemical [hairuichem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 16752-54-8 | this compound - AiFChem [aifchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Propanenitrile, 3-(methylamino)- [webbook.nist.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. scispace.com [scispace.com]

- 9. 2273-39-4 | 2-Methyl-2-(methylamino)propanenitrile | Ambeed.com [ambeed.com]

- 10. 2273-39-4|2-Methyl-2-(methylamino)propanenitrile|BLD Pharm [bldpharm.com]

- 11. 2273-39-4 | 2-Methyl-2-(methylamino)propanenitrile - Moldb [moldb.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-METHYL-2-(METHYLAMINO)PROPANENITRILE, CasNo.2273-39-4 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 14. 2-Methyl-2-(methylamino)propanenitrile | C5H10N2 | CID 2530251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. scbt.com [scbt.com]

- 17. 2273-39-4 CAS MSDS (2-METHYL-2-(METHYLAMINO)PROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 19. This compound | C4H8N2 | CID 93083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

- 21. 50840-30-7|2-methyl-3-methylamino-propanenitrile|BLD Pharm [bldpharm.com]

- 22. 2-methyl-3-methylamino-propanenitrile | CAS#:50840-30-7 | Chemsrc [chemsrc.com]

- 23. 2-Methyl-3-(methylamino)propanenitrile | C5H10N2 | CID 237546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 25. fiveable.me [fiveable.me]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation of 2-(Methylamino)propanenitrile: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 2-(Methylamino)propanenitrile (CAS No: 16752-54-8), a versatile intermediate in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering insights grounded in established spectroscopic principles.

Introduction to this compound

This compound, with the molecular formula C₄H₈N₂, is a bifunctional molecule containing both a secondary amine and a nitrile group.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of various nitrogen-containing compounds. Accurate spectroscopic characterization is the cornerstone of its reliable use in research and development. This guide will focus on the practical interpretation of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections will dissect the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments.

Table 1: Summary of ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | ~3.60 | Quartet (q) | ~7.0 | 1H | CH |

| b | ~2.45 | Singlet (s) | - | 3H | N-CH₃ |

| c | ~1.70 | Singlet (br) | - | 1H | NH |

| d | ~1.40 | Doublet (d) | ~7.0 | 3H | CH-CH₃ |

Note: Predicted chemical shifts and coupling constants are based on established principles and data from analogous structures.

Interpretation of the ¹H NMR Spectrum:

-

The Methine Proton (CH, Signal a): The proton on the carbon adjacent to the nitrile group is expected to appear as a quartet at approximately 3.60 ppm. Its downfield shift is attributed to the deshielding effect of the electron-withdrawing nitrile group. The quartet multiplicity arises from the coupling with the three equivalent protons of the adjacent methyl group (n+1 rule, 3+1=4).

-

The N-Methyl Protons (N-CH₃, Signal b): The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet at around 2.45 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

The Amine Proton (NH, Signal c): The proton attached to the nitrogen atom typically appears as a broad singlet around 1.70 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or other protic species. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

-

The C-Methyl Protons (CH-CH₃, Signal d): The three protons of the methyl group at the 2-position are equivalent and are expected to resonate as a doublet at approximately 1.40 ppm. The doublet multiplicity is a result of coupling to the single methine proton (n+1 rule, 1+1=2).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~120 | C≡N |

| 2 | ~48 | CH |

| 3 | ~33 | N-CH₃ |

| 4 | ~18 | CH-CH₃ |

Note: These chemical shifts are predicted based on established correlation tables and data for structurally similar compounds.

Interpretation of the ¹³C NMR Spectrum:

-

Nitrile Carbon (C≡N, Carbon 1): The carbon of the nitrile group is expected to have a chemical shift in the range of 115-125 ppm. This characteristic downfield shift is a reliable indicator of the presence of a nitrile functional group.

-

Methine Carbon (CH, Carbon 2): The carbon atom bonded to the amino group and the nitrile group is predicted to appear around 48 ppm.

-

N-Methyl Carbon (N-CH₃, Carbon 3): The carbon of the methyl group attached to the nitrogen atom is expected to resonate at approximately 33 ppm.

-

C-Methyl Carbon (CH-CH₃, Carbon 4): The terminal methyl carbon is the most upfield signal, predicted to be around 18 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its nitrile and secondary amine groups.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3350-3310 | Medium, Sharp | N-H | Stretching (Secondary Amine) |

| ~2980-2850 | Medium-Strong | C-H | Stretching (Aliphatic) |

| ~2250-2230 | Medium, Sharp | C≡N | Stretching (Nitrile) |

| ~1120-1020 | Medium | C-N | Stretching |

Note: These are predicted absorption ranges based on standard IR correlation tables.

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic sharp, medium intensity absorption band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The sharpness of this peak helps to distinguish it from the typically broad O-H stretch of alcohols.

-

C-H Stretch: In the region of 2980-2850 cm⁻¹, absorptions due to the stretching vibrations of the aliphatic C-H bonds in the methyl and methine groups will be observed.

-

C≡N Stretch: A sharp absorption of medium intensity in the range of 2250-2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this band is characteristic and is a key feature in the IR spectrum of this molecule.

-

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the fingerprint region, typically between 1120-1020 cm⁻¹.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters should be employed.

IR Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of a synthesized sample of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and structural confirmation of this compound. A systematic analysis of the ¹H NMR, ¹³C NMR, and IR spectra allows for the confident assignment of all atoms and functional groups within the molecule. This technical guide serves as a valuable resource for researchers and scientists, enabling them to effectively utilize and characterize this important synthetic intermediate.

References

-

PubChem. 2-(Dimethylamino)propanenitrile. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Theoretical Investigation into the Stability of 2-(Methylamino)propanenitrile: A Guide for Researchers

Abstract

2-(Methylamino)propanenitrile is a molecule of significant interest in various chemical and pharmaceutical contexts. Its stability is a critical parameter influencing its synthesis, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of this compound stability. We will explore the application of modern computational chemistry techniques to elucidate its intrinsic stability and predict its decomposition pathways under various conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical calculations to gain a deeper understanding of the chemical behavior of this and similar aminonitrile compounds.

Introduction to this compound and the Imperative of Stability Studies

This compound, with the chemical formula C4H8N2, is an aliphatic aminonitrile that features both a secondary amine and a nitrile functional group.[1] The interplay of these two groups dictates its chemical reactivity and, consequently, its stability. In the pharmaceutical industry, aminonitriles are valuable precursors and intermediates in the synthesis of a wide array of bioactive molecules.[2] However, the presence of the electron-withdrawing nitrile group can influence the basicity of the amine, while the amine can participate in intramolecular reactions or influence the susceptibility of the nitrile group to hydrolysis.

Understanding the stability of this compound is paramount for several reasons:

-

Process Chemistry: Knowledge of its thermal stability is crucial for designing safe and efficient synthetic routes and purification procedures.

-

Formulation Development: Its hydrolytic stability will determine its compatibility with aqueous formulations and the need for protective measures to prevent degradation.

-

Regulatory Compliance: A thorough understanding of its degradation products is often a regulatory requirement for new chemical entities.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective approach to prospectively and retrospectively understand the stability of molecules like this compound.[3] These methods allow for the detailed exploration of potential reaction pathways and the calculation of kinetic and thermodynamic parameters that govern these processes.

The Theoretical Toolkit: Computational Methods for Stability Assessment

The foundation of a theoretical stability study lies in the selection of appropriate computational methods. For molecules of this size, Density Functional Theory (DFT) has emerged as a robust and widely used approach, offering a favorable balance between computational cost and accuracy.[4][5][6]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density. The choice of the functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP, are often a good starting point for geometric and energetic calculations of organic molecules.[4][7] For more accurate energy barriers, range-separated or double-hybrid functionals may be employed.

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to provide a good description of the molecular orbitals. The inclusion of polarization and diffuse functions is important for accurately modeling systems with lone pairs and for calculating anionic species.[4]

Solvation Models

Since many degradation reactions occur in solution, it is essential to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to incorporate bulk solvent effects.[7]

Calculation of Key Stability Descriptors

Theoretical calculations can provide quantitative data on various aspects of molecular stability:

-

Thermodynamic Stability: The Gibbs free energy of formation can be calculated to assess the intrinsic stability of the molecule.

-

Kinetic Stability: The activation energies (energy barriers) for potential decomposition reactions can be calculated to determine the likelihood and rate of these processes. A high activation energy implies greater kinetic stability.

-

Reaction Mechanisms: The transition state for a given reaction can be located and characterized, providing a detailed picture of the reaction mechanism.

Potential Decomposition Pathways of this compound

Based on the known chemistry of nitriles and amines, several potential decomposition pathways for this compound can be proposed and investigated theoretically.[8][9]

Hydrolysis

The hydrolysis of the nitrile group is a common degradation pathway for this class of compounds and can proceed under both acidic and basic conditions.[9][10]

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can be hydrolyzed to a carboxylic acid (2-(methylamino)propanoic acid) via a primary amide intermediate.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt.

Theoretical calculations can be used to model the stepwise mechanism of hydrolysis, including the initial protonation or nucleophilic attack, the formation of the tetrahedral intermediate, and the subsequent elimination steps. The calculated activation energies for each step can reveal the rate-determining step and the overall reaction rate.

Thermal Decomposition

At elevated temperatures, this compound may undergo thermal decomposition. Potential pathways include:

-

Dehydrocyanation: Elimination of hydrogen cyanide (HCN) to form an imine.

-

Deamination: Cleavage of the C-N bond to release methylamine.

-

Cyclization and Polymerization: Intramolecular or intermolecular reactions leading to the formation of more complex structures, a known process for some nitriles.[11]

Computational studies can be employed to explore the potential energy surfaces of these unimolecular and bimolecular decomposition reactions to identify the most favorable pathways.[12]

Proposed Computational Workflow for Stability Analysis

A systematic computational investigation of this compound stability would involve the following steps:

Caption: A generalized workflow for the computational study of this compound stability.

Detailed Protocol: Calculation of the Transition State for Acid-Catalyzed Hydrolysis (First Step)

-

Reactant Complex Optimization: Construct the initial complex of protonated this compound and a water molecule. Perform a geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) with a suitable solvation model (e.g., PCM for water).

-

Product Complex Optimization: Optimize the geometry of the product of the first step (the intermediate resulting from the nucleophilic attack of water on the nitrile carbon).

-

Transition State Guess: Generate an initial guess for the transition state structure. This can be done using a synchronous transit-guided quasi-Newton (STQN) method or by manually modifying the geometry along the expected reaction coordinate.

-

Transition State Optimization: Perform a transition state search from the guess structure. This calculation aims to find a first-order saddle point on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the intended reactant and product, perform an IRC calculation. This will trace the minimum energy path from the transition state down to the reactant and product complexes.

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Calculated Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔGr) for Proposed Decomposition Pathways of this compound in Aqueous Solution.

| Decomposition Pathway | Reaction Step | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |

| Acid-Catalyzed Hydrolysis | Nucleophilic attack of H2O on protonated nitrile | Value | Value |

| Proton transfer and tautomerization | Value | Value | |

| Hydrolysis of the amide intermediate | Value | Value | |

| Base-Catalyzed Hydrolysis | Nucleophilic attack of OH- on nitrile | Value | Value |

| Protonation of the intermediate | Value | Value | |

| Thermal Decomposition (Gas Phase) | Dehydrocyanation | Value | Value |

| C-N bond cleavage (deamination) | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.

A lower activation free energy (ΔG‡) indicates a faster reaction rate. A negative reaction free energy (ΔGr) indicates a thermodynamically favorable process.

Caption: A simplified representation of the initial steps of the acid-catalyzed hydrolysis of this compound.

Conclusion

Theoretical studies provide an indispensable tool for understanding the stability of this compound. By employing methods such as Density Functional Theory, researchers can gain valuable insights into the kinetic and thermodynamic factors that govern its decomposition. This knowledge is critical for optimizing synthetic processes, developing stable formulations, and ensuring the safety and efficacy of products derived from this important chemical intermediate. The computational workflows and methodologies outlined in this guide provide a robust framework for conducting such investigations, enabling a more rational and predictive approach to chemical and pharmaceutical development.

References

- PubMed. (n.d.). Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry.

- PubMed. (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study.

- ResearchGate. (n.d.). Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds.

- National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.

- ResearchGate. (n.g.). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine.

- MDPI. (n.d.). Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption.

- National Institutes of Health. (n.d.). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System.

- MDPI. (n.d.). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile.

- LibreTexts. (2025). Chemistry of Nitriles.

- National Institutes of Health. (n.d.). This compound.

- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- National Institutes of Health. (n.d.). 2-Methyl-2-(methylamino)propanenitrile.

- Synblock. (n.d.). This compound hydrochloride.

- Royal Society of Chemistry. (n.d.). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries.

- Santa Cruz Biotechnology. (n.d.). 2-methyl-3-(methylamino)propanenitrile.

- ChemScene. (n.d.). 2-Methyl-3-(methylamino)propanenitrile.

- BenchChem. (n.d.). Optimization of Aminonitrile Synthesis.

- BenchChem. (n.d.). Propanenitrile: A Technical Guide to Stability and Degradation Pathways.

- MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains.

- ResearchGate. (n.g.). Vibrational analysis and conformational study of 3-methylamino2-acetyl propenenitrile and 3-methylamino-2-methylsulfonyl propenenitrile.

- PubMed Central. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules.

- National Institutes of Health. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives.

- ResearchGate. (n.d.). Mechanistic pathways for the thermal degradation of PAN and reactions....

- ResearchGate. (n.g.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.

- ChemicalBook. (n.d.). 2-METHYL-2-(METHYLAMINO)PROPANENITRILE.

- ResearchGate. (n.g.). Computational study of the unimolecular and bimolecular decomposition mechanisms of propylamine.

- ResearchGate. (n.g.). Computational study of the thermal decomposition of 2-methylbutyraldehyde and 2-pentanone through retro-ene reactions.

- MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.

- National Institutes of Health. (n.d.). Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions.

- PubMed. (n.d.). Hydrolytic stability of methacrylamide in acidic aqueous solution.

Sources

- 1. This compound | C4H8N2 | CID 93083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

- 7. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Discovery and history of α-aminonitriles

An In-Depth Technical Guide to the Discovery and Enduring Legacy of α-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of α-aminonitriles in the mid-19th century marked a pivotal moment in organic chemistry, providing the first rational pathway to synthesize amino acids, the fundamental building blocks of life. This guide traces the historical journey from Adolph Strecker's seminal 1850 experiment to the sophisticated, asymmetric catalytic methods employed in modern drug development. We will delve into the mechanistic intricacies of the Strecker synthesis, its profound implications for prebiotic chemistry and the origin of life, and the continuous evolution of synthetic protocols that have cemented the α-aminonitrile as a crucial intermediate in contemporary organic synthesis. This document serves as a comprehensive resource, offering both historical context and practical, field-proven insights for today's researchers.

The Genesis of a Synthetic Landmark: The Strecker Synthesis

The narrative of α-aminonitriles begins with the German chemist Adolph Strecker. In 1850, while investigating the synthesis of lactic acid, Strecker conducted a simple yet groundbreaking experiment. He combined acetaldehyde, ammonia, and hydrogen cyanide, which, after hydrolysis, yielded racemic alanine.[1][2][3][4] This three-component reaction, now globally recognized as the Strecker synthesis, was the first laboratory synthesis of an amino acid and established α-aminonitriles as key intermediates.[2][3][5]